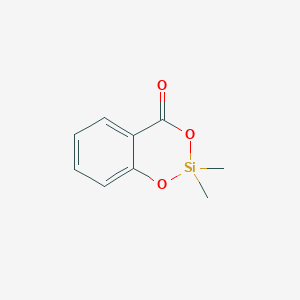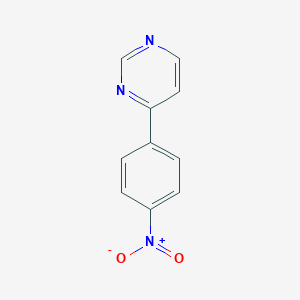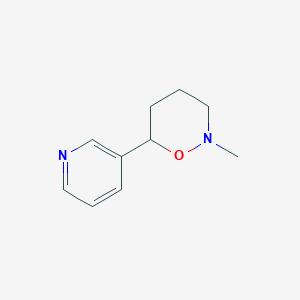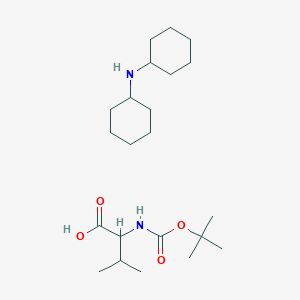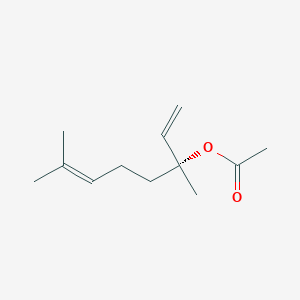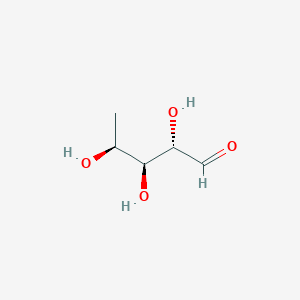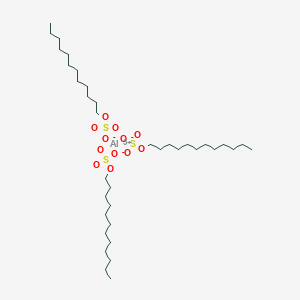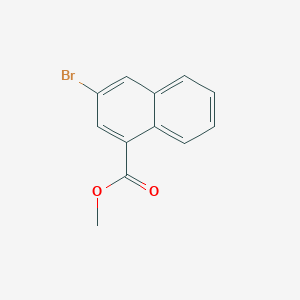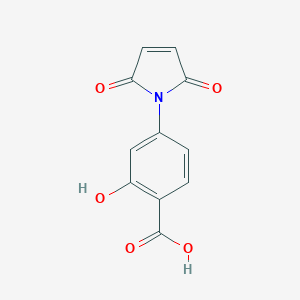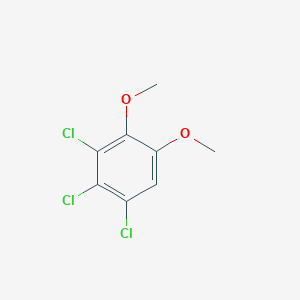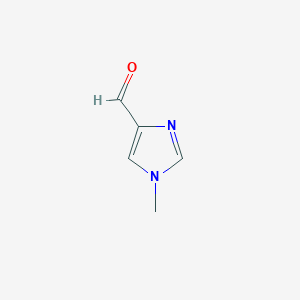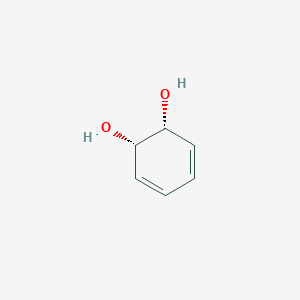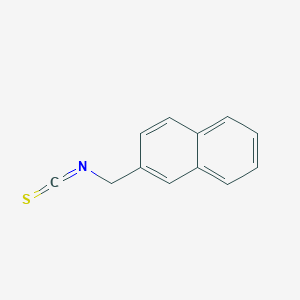![molecular formula C11H15NO2 B100178 2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one CAS No. 15252-86-5](/img/structure/B100178.png)
2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one
Descripción general
Descripción
2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a bicyclic compound that contains a nitrogen and oxygen atom in its ring structure.3.1.16,10.01,5]tridecan-3-one.
Aplicaciones Científicas De Investigación
Synthesis Techniques : The compound and its derivatives are involved in various synthesis techniques. For instance, Wu and Chern (1997) explored the synthesis of 4-oxo- and 4-anti-formyl-8,10,12,13-tetraoxapentacyclo[5.5.1.02,6.03,11.05,9]tridecanes through ozonolysis and reduction with dimethyl sulfide (Wu & Chern, 1997).
Novel Heterocycles Formation : Svetlik, Hanuš, and Bella (1989) reported on the formation of novel rigid seven-membered heterocycles, indicating the versatility of such compounds in creating new chemical structures (Svetlik, Hanuš, & Bella, 1989).
Stereochemical Analysis : Research by Smetanin et al. (2020) focused on stereoselective assembly of 3,4-epoxypyrrolines, which highlights the compound's utility in stereochemical applications (Smetanin et al., 2020).
Basicity Properties : Bazzicalupi et al. (1994) studied the basicity properties of oxa-aza macrobicyclic receptors, demonstrating the compound's relevance in understanding proton transfer behavior (Bazzicalupi et al., 1994).
Biological and Pharmacological Activities : Mukherjee and Das (2016) discussed the synthesis of structurally diversified 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates, emphasizing their potential in evaluating biological and pharmacological activities (Mukherjee & Das, 2016).
Green Chemistry Applications : Jha, Naidu, and Abdelkhalik (2013) developed an environmentally friendly synthesis method for related polycyclic compounds, showcasing the compound's role in green chemistry (Jha, Naidu, & Abdelkhalik, 2013).
Antiviral Activities : The synthesis and antiviral activity of polycyclic N-amidoimides based on similar structures were explored by Selivanov et al. (2019), indicating potential medical applications (Selivanov et al., 2019).
Fungicidal Activities : Dong et al. (2008) synthesized derivatives and investigated their fungicidal activities, demonstrating the compound's utility in agricultural sciences (Dong et al., 2008).
Propiedades
Número CAS |
15252-86-5 |
|---|---|
Nombre del producto |
2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one |
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
2-oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one |
InChI |
InChI=1S/C11H15NO2/c13-10-12-9-8-2-6-1-7(3-8)5-11(9,4-6)14-10/h6-9H,1-5H2,(H,12,13) |
Clave InChI |
ZGVFSOAMOWPNOB-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC4(C2)C3NC(=O)O4 |
SMILES canónico |
C1C2CC3CC1CC4(C2)C3NC(=O)O4 |
Sinónimos |
2H-4,8:6,9a-Dimethanocyclooctoxazol-2-one,octahydro-(8CI,9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


